Chloropropylate

Beschreibung

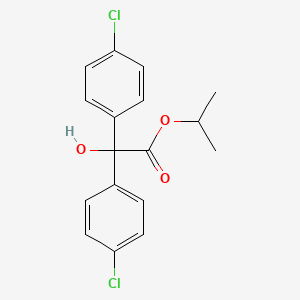

structure

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGUBXVWZBFQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041778 | |

| Record name | Chloropropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Chloropropylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

148-150 °C @ 0.5 mm Hg | |

| Record name | CHLOROPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 20 °C: 700 g/L acetone, dichloromethane; 50 g/L hexane; 300 g/L methanol; 130 g/L n-octanol; 500 g/L toluene, In water, 10 mg/L @ 20 °C. | |

| Record name | CHLOROPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 g/cu cm @ 20 °C | |

| Record name | CHLOROPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000018 [mmHg], 1.8X10-7 mm Hg @ 20 °C | |

| Record name | Chloropropylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER, Colorless crystals. | |

CAS No. |

5836-10-2 | |

| Record name | Chloropropylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5836-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropropylate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropropylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPROPYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI03ROM7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

73 °C, MP: 66-72 °C /Technical product/ | |

| Record name | CHLOROPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloropropylate: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological interactions of chloropropylate. The information is compiled and presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

Chemical Identity and Structure

This compound is an organochlorine acaricide, chemically classified as an isopropyl ester of 4,4'-dichlorobenzilic acid.[1][2] Although now considered obsolete and no longer registered for use as a pesticide in many regions, including the United States and Europe, its history as a non-systemic contact miticide for agricultural use warrants a thorough understanding of its chemical and toxicological profile.[1][3]

The fundamental chemical identifiers and structural details for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate[1][4] |

| Synonyms | Isopropyl 4,4'-dichlorobenzilate, Acaralate, Rospin, Chlormite[1][5] |

| CAS Number | 5836-10-2[1][6] |

| Molecular Formula | C₁₇H₁₆Cl₂O₃[6][7] |

| Molecular Weight | 339.21 g/mol [6][7] |

| SMILES | CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[1][3] |

| InChIKey | AXGUBXVWZBFQGA-UHFFFAOYSA-N[3][6] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and interaction with biological systems. This compound is a white, crystalline solid with low solubility in water.[3][5]

| Property | Value | Conditions |

| Melting Point | 73 °C[7][8] | N/A |

| Boiling Point | 148-150 °C[1][7] | at 0.5 mmHg |

| Density | 1.36 g/cm³[1][7] | at 20 °C |

| Water Solubility | Low (qualitative)[3] | N/A |

| LogP (Octanol/Water) | 4.7 (predicted)[9] | N/A |

| Henry's Law Constant | 8.03 x 10⁻⁹ atm·m³/mol (estimated)[1] | at 25 °C |

| Stability | Unstable in strongly acidic and alkaline media[1] | N/A |

Synthesis and Analysis

Representative Synthesis Protocol: Fischer Esterification

Objective: To synthesize isopropyl 4,4'-dichlorobenzilate (this compound) from 4,4'-dichlorobenzilic acid and isopropanol.

Materials:

-

4,4'-Dichlorobenzilic acid

-

Isopropanol (anhydrous, excess to serve as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 molar equivalent of 4,4'-dichlorobenzilic acid in an excess of anhydrous isopropanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.3 molar equivalents) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting carboxylic acid. Reflux is maintained until the reaction is deemed complete (typically several hours).[10]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with deionized water, then with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.[10]

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Representative Analytical Protocol: GC-MS Analysis of Residues

This compound residues in environmental or biological samples are typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD).[3][11] The following protocol is a representative workflow for the analysis of organochlorine pesticides in a solid matrix like soil.[6][8]

Objective: To extract and quantify this compound from a soil sample.

Materials:

-

Soil sample

-

Acetonitrile, Hexane, Dichloromethane (pesticide grade)

-

Anhydrous sodium sulfate (baked at 400°C)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl)

-

Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

-

This compound certified reference standard

-

Internal standard (e.g., a related but distinct organochlorine pesticide)

-

Centrifuge, vortex mixer, evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Fortification: Spike the sample with an internal standard to correct for matrix effects and extraction efficiency.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute. Add QuEChERS extraction salts, cap, and shake vigorously for 1 minute.[5]

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous/solid phases.

-

Clean-up (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous MgSO₄ (to remove residual water). Vortex for 30 seconds and centrifuge for 2 minutes.

-

Concentration and Solvent Exchange: Transfer the cleaned-up extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or toluene) to a final volume of 1 mL.

-

GC-MS Analysis:

-

Instrument: Gas chromatograph with a mass selective detector (GC-MS).[4]

-

Column: A low-bleed capillary column suitable for organochlorine pesticides (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[4]

-

Injection: 1 µL splitless injection.

-

Carrier Gas: Helium at a constant flow rate.[2]

-

Oven Program: A temperature gradient program to separate this compound from other matrix components and pesticides (e.g., start at 70°C, ramp to 300°C).[2]

-

MS Detection: Electron Impact (EI) ionization. Monitor in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, using characteristic ions for this compound and the internal standard.[4]

-

-

Quantification: Create a calibration curve using certified reference standards. Quantify the this compound concentration in the sample by comparing its peak area relative to the internal standard against the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102603569A - Production method of 3,4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. In vitro metabolism and bioactivation of 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Chloropropylate: An In-depth Technical Guide on its Acaricidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropropylate, a carbinole acaricide, has historically been utilized for the control of various mite species. Its efficacy stems from its targeted disruption of fundamental bioenergetic processes within the mite's cells. This technical guide synthesizes the available scientific information to provide a comprehensive understanding of this compound's mechanism of action, focusing on its role as an inhibitor of oxidative phosphorylation and mitochondrial ATP synthase. Due to its status as an obsolete acaricide, quantitative efficacy data and detailed experimental protocols are limited in the public domain. This document presents the established core mechanism and provides generalized experimental frameworks relevant to its mode of action.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action as an acaricide is the disruption of cellular respiration, specifically targeting the process of oxidative phosphorylation in mite mitochondria. This leads to a catastrophic failure in the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately resulting in mite mortality.

The key molecular targets of this compound are:

-

Mitochondrial ATP Synthase: this compound acts as a direct inhibitor of this enzyme complex (also known as Complex V) in the electron transport chain.[1] By binding to ATP synthase, it blocks the flow of protons back into the mitochondrial matrix, a critical step for ATP synthesis.

-

NADH-oxidase and Succinoxidase Enzyme Systems: Evidence suggests that this compound and related compounds are inhibitory towards both the NADH-oxidase (Complex I) and succinoxidase (Complex II) enzyme systems within the mitochondrial electron transport chain.[2] This inhibition further disrupts the electron flow necessary to establish the proton gradient for ATP synthesis.

The overall effect is a complete shutdown of the mite's ability to generate energy, leading to paralysis and death.

Quantitative Data

| Acaricide | Target Mite | LC50 Value | Reference |

| Lambda-cyhalothrin | Tetranychus urticae | 4.88 mg/L | [2] |

| Spinosad | Tetranychus urticae | 6.72 mg/L | [2] |

| Chlorpyrifos | Tetranychus urticae | 11.44 mg/L | [2] |

| Deltamethrin | Tetranychus urticae | 12.86 mg/L | [2] |

| Profenofos | Tetranychus urticae | 16.47 mg/L | [2] |

| Acequinocyl | Tetranychus urticae | 36.25 µl/L air | [3] |

Experimental Protocols

Detailed experimental protocols for studies conducted specifically with this compound are not available in the reviewed literature. However, based on its known mechanism of action, the following are generalized protocols that would be employed to investigate its effects on mite mitochondria.

Assay for Inhibition of Mitochondrial ATP Synthase

This protocol outlines a spectrophotometric method to measure the activity of F1F0 ATP synthase by monitoring the hydrolysis of ATP.

Objective: To determine the inhibitory effect of this compound on mite mitochondrial ATP synthase activity.

Principle: The hydrolysis of ATP by ATP synthase is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

-

Isolated mite mitochondria

-

Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2)

-

Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)

-

NADH solution

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

ATP solution

-

This compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from a target mite species using differential centrifugation.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

-

Baseline Measurement: Add the isolated mite mitochondria to the cuvette and record the baseline absorbance at 340 nm.

-

Initiation of Reaction: Add ATP to initiate the hydrolysis reaction and monitor the decrease in absorbance.

-

Inhibitor Addition: In separate experiments, add varying concentrations of this compound to the reaction mixture before the addition of ATP to determine its effect on the rate of ATP hydrolysis.

-

Data Analysis: Calculate the rate of NADH oxidation from the change in absorbance over time. Compare the rates in the presence and absence of this compound to determine the IC50 (inhibitory concentration, 50%).

Assay for Mitochondrial Respiration (Oxygen Consumption)

This protocol describes the use of a Clark-type oxygen electrode to measure the effect of this compound on mitochondrial respiration.

Objective: To assess the impact of this compound on the oxygen consumption rate of isolated mite mitochondria.

Principle: The electron transport chain consumes oxygen as the final electron acceptor. Inhibition of the chain will lead to a decrease in the rate of oxygen consumption.

Materials:

-

Isolated mite mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and fatty-acid-free BSA)

-

Respiratory substrates (e.g., pyruvate, malate, succinate)

-

ADP solution

-

This compound solutions of varying concentrations

-

Clark-type oxygen electrode system

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the target mite species.

-

Chamber Setup: Calibrate the oxygen electrode and add respiration buffer to the reaction chamber.

-

Mitochondria and Substrate Addition: Add the isolated mitochondria and a respiratory substrate (e.g., pyruvate + malate for Complex I-driven respiration, or succinate for Complex II-driven respiration).

-

State 3 Respiration: Initiate active respiration (State 3) by adding a known amount of ADP and measure the rate of oxygen consumption.

-

Inhibitor Addition: In separate experiments, add varying concentrations of this compound to the chamber before the addition of ADP to determine its effect on the respiration rate.

-

Data Analysis: Calculate the rate of oxygen consumption from the slope of the oxygen concentration trace. Compare the rates in the presence and absence of this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific information on the signaling pathways in mites affected by this compound, a detailed pathway diagram cannot be constructed. However, the following diagrams illustrate the general mechanism of action and a typical experimental workflow for its investigation.

Caption: Mechanism of this compound Action in Mite Mitochondria.

Caption: Generalized Experimental Workflow for Acaricide Mitochondrial Toxicity.

Conclusion

This compound exerts its acaricidal effect through the potent inhibition of oxidative phosphorylation within the mitochondria of mites. By targeting key components of the electron transport chain, including ATP synthase, NADH-oxidase, and succinoxidase, it effectively halts cellular energy production, leading to mite mortality. While the obsolete nature of this compound limits the availability of detailed contemporary data, the fundamental mechanism of action is well-established. The experimental frameworks provided here offer a basis for the investigation of compounds with similar modes of action, contributing to the development of novel and effective acaricides. Further research into the specific molecular interactions between this compound and its target enzymes could provide valuable insights for the rational design of new pest control agents.

References

- 1. This compound (Ref: ENT 26999) [sitem.herts.ac.uk]

- 2. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]

- 3. Evaluation of the Effect of Four Bioactive Compounds in Combination with Chemical Product against Two Spider Mites Tetranychus urticae and Eutetranychus orientalis(Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isopropyl 4,4'-Dichlorobenzilate (Chloropropylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for isopropyl 4,4'-dichlorobenzilate, a compound of interest in acaricide development. The synthesis is a multi-step process commencing with the benzoin condensation of 4-chlorobenzaldehyde, followed by oxidation to the corresponding benzil, a subsequent benzilic acid rearrangement, and culminating in a final esterification step. This document details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Isopropyl 4,4'-dichlorobenzilate, commonly known as Chloropropylate, is a chlorinated organic compound that has been utilized as an acaricide. Its molecular structure, characterized by a dichlorinated diphenyl moiety and an isopropyl ester group, is key to its biological activity. Understanding the synthesis of this and related compounds is crucial for the development of new agrochemicals and for metabolism and toxicology studies. The synthesis pathway described herein follows a logical progression of established organic reactions, optimized for the specific chlorinated substrates.

Overall Synthesis Pathway

The synthesis of isopropyl 4,4'-dichlorobenzilate is accomplished in four primary steps starting from 4-chlorobenzaldehyde:

-

Benzoin Condensation: Two molecules of 4-chlorobenzaldehyde undergo a cyanide-catalyzed benzoin condensation to form 4,4'-dichlorobenzoin.

-

Oxidation: The α-hydroxyketone, 4,4'-dichlorobenzoin, is oxidized to the α-diketone, 4,4'-dichlorobenzil.

-

Benzilic Acid Rearrangement: In the presence of a strong base, 4,4'-dichlorobenzil undergoes a benzilic acid rearrangement to yield the potassium salt of 4,4'-dichlorobenzilic acid, which is then protonated.

-

Fischer Esterification: The final step involves the acid-catalyzed esterification of 4,4'-dichlorobenzilic acid with isopropanol to produce the target molecule, isopropyl 4,4'-dichlorobenzilate.

The logical flow of this synthesis is depicted in the following diagram:

Figure 1: Overall synthetic workflow for Isopropyl 4,4'-dichlorobenzilate.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dichlorobenzoin

This step employs a benzoin condensation reaction, a classic method for the formation of α-hydroxyketones from aldehydes.

Reaction:

2 x 4-Chlorobenzaldehyde → 4,4'-Dichlorobenzoin

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq) in 95% ethanol.

-

Add an aqueous solution of sodium cyanide (NaCN) (0.1 eq). Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

The mixture is heated to reflux for 30-45 minutes.

-

Upon cooling, the product crystallizes from the solution.

-

The crude 4,4'-dichlorobenzoin is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove unreacted aldehyde.

-

The product can be further purified by recrystallization from ethanol.

Step 2: Oxidation of 4,4'-Dichlorobenzoin to 4,4'-Dichlorobenzil

The α-hydroxyketone is oxidized to an α-diketone in this step.

Reaction:

4,4'-Dichlorobenzoin → 4,4'-Dichlorobenzil

Procedure:

-

To a flask containing 4,4'-dichlorobenzoin (1.0 eq), add concentrated nitric acid (4.0 eq). Caution: Concentrated nitric acid is highly corrosive. Handle with care.

-

Heat the mixture gently in a water bath or on a hot plate in a fume hood. The reaction is accompanied by the evolution of brown nitrogen dioxide gas.

-

Continue heating for approximately 1-2 hours, or until the evolution of gas ceases.

-

Pour the reaction mixture into a beaker of ice-cold water.

-

The yellow precipitate of 4,4'-dichlorobenzil is collected by vacuum filtration and washed thoroughly with water until the washings are neutral to litmus paper.

-

The crude product can be recrystallized from ethanol or methanol to yield pure 4,4'-dichlorobenzil.

Step 3: Synthesis of 4,4'-Dichlorobenzilic Acid via Benzilic Acid Rearrangement

This key step involves the 1,2-rearrangement of the α-diketone in the presence of a strong base.

Reaction:

4,4'-Dichlorobenzil → 4,4'-Dichlorobenzilic Acid

Procedure:

-

In a round-bottomed flask, dissolve 4,4'-dichlorobenzil (1.0 eq) in ethanol.

-

Add a concentrated aqueous solution of potassium hydroxide (KOH) (2.5 eq).

-

The mixture is heated to reflux for 15-20 minutes. The solution will typically turn a deep color.

-

After reflux, the reaction mixture is cooled in an ice bath. The potassium salt of 4,4'-dichlorobenzilic acid may precipitate.

-

The cooled mixture is then slowly and carefully acidified with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), leading to the precipitation of the free acid.

-

The white precipitate of 4,4'-dichlorobenzilic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from aqueous ethanol can be performed for further purification.

Step 4: Fischer Esterification to Isopropyl 4,4'-Dichlorobenzilate

The final step is an acid-catalyzed esterification.

Reaction:

4,4'-Dichlorobenzilic Acid + Isopropanol → Isopropyl 4,4'-Dichlorobenzilate

Procedure:

-

To a round-bottomed flask containing 4,4'-dichlorobenzilic acid (1.0 eq), add an excess of isopropanol, which acts as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess isopropanol is removed by rotary evaporation.

-

The residue is dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude isopropyl 4,4'-dichlorobenzilate.

-

Purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of isopropyl 4,4'-dichlorobenzilate. Please note that yields are highly dependent on reaction scale and purification methods.

| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 4-Chlorobenzaldehyde | 4,4'-Dichlorobenzoin | 283.14 | 85-95 | 178-180 |

| 2 | 4,4'-Dichlorobenzoin | 4,4'-Dichlorobenzil | 279.12 | 80-90 | 197-199 |

| 3 | 4,4'-Dichlorobenzil | 4,4'-Dichlorobenzilic Acid | 297.13 | 90-98 | 158-160 |

| 4 | 4,4'-Dichlorobenzilic Acid, Isopropanol | Isopropyl 4,4'-Dichlorobenzilate | 339.21 | 75-85 | 77-79 |

Characterization Data

Characterization of the final product and key intermediates is essential to confirm their identity and purity.

4,4'-Dichlorobenzilic Acid

-

Appearance: White crystalline solid.

-

¹H NMR (DMSO-d₆, δ): 7.3-7.5 (m, 8H, Ar-H), ~13 (s, 1H, -COOH), ~6.5 (s, 1H, -OH).

-

¹³C NMR (DMSO-d₆, δ): 175 (C=O), 142 (Ar-C), 132 (Ar-C), 130 (Ar-CH), 128 (Ar-CH), 78 (C-OH).

-

IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1720 (C=O stretch), 1090 (C-O stretch), 830 (para-disubstituted benzene).

Isopropyl 4,4'-Dichlorobenzilate (this compound)

-

Appearance: White to pale yellow crystalline solid.

-

¹H NMR (CDCl₃, δ): 7.3-7.5 (m, 8H, Ar-H), 5.1 (septet, 1H, -CH(CH₃)₂), 1.2 (d, 6H, -CH(CH₃)₂), ~3.8 (s, 1H, -OH).

-

¹³C NMR (CDCl₃, δ): 173 (C=O), 141 (Ar-C), 134 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 79 (C-OH), 70 (-CH(CH₃)₂), 22 (-CH(CH₃)₂).

-

IR (KBr, cm⁻¹): 3450 (O-H stretch), 2980 (C-H stretch), 1730 (C=O stretch, ester), 1220 (C-O stretch), 1090 (C-Cl stretch), 830 (para-disubstituted benzene).

-

Mass Spectrometry (EI, m/z): 338 (M⁺), 297, 253, 139.

Logical Relationships in Synthesis

The synthesis of isopropyl 4,4'-dichlorobenzilate is a convergent process where the complexity of the molecule is built up sequentially. The logical relationship between the key transformations is illustrated below.

Figure 2: Key chemical transformations in the synthesis of this compound.

Conclusion

The synthesis of isopropyl 4,4'-dichlorobenzilate is a robust multi-step process that utilizes fundamental reactions in organic chemistry. This guide provides detailed protocols and data that are essential for the successful replication of this synthesis in a laboratory setting. The provided information will be valuable for researchers in the fields of agrochemical development, synthetic chemistry, and related disciplines. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the final product.

An In-depth Technical Guide to Chloropropylate Metabolism in Insects and Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, quantitative data, and experimental methodologies related to the biotransformation of the acaricide chloropropylate in both insects and mammals. Understanding these metabolic differences is crucial for assessing its selective toxicity, environmental impact, and potential for bioaccumulation.

Core Metabolism Overview

This compound, an isopropyl ester of 4,4'-dichlorobenzilic acid, undergoes metabolic transformation in both insects and mammals, primarily through hydrolysis of the ester linkage, followed by further oxidation and conjugation. The principal metabolites identified across species include 4,4'-dichlorobenzilic acid (DCBA) and 4,4'-dichlorobenzophenone (DCBP). However, the rates and profiles of these metabolic pathways can differ significantly between insects and mammals, contributing to the compound's selective toxicity.

In mammals, this compound is readily metabolized and excreted, primarily through the urine. The main initial step is the hydrolysis of the ester bond to form 4,4'-dichlorobenzilic acid, which can then be further metabolized or conjugated for excretion. Studies in rats have indicated that the nuclear and mitochondrial fractions of liver cells are particularly active in this metabolism, with 4,4'-dichlorobenzophenone being a major product.[1]

In insects such as spider mites and houseflies, metabolism also proceeds through the formation of 4,4'-dichlorobenzilic acid.[1] However, further breakdown into corresponding benzhydrol, benzophenone, and benzoic acid analogs has also been observed.[1] The detoxification process in insects generally involves microsomal oxidases and transferases.[2]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism and excretion of this compound and its metabolites in various mammalian and insect species.

Table 1: Excretion of this compound in Mammals

| Species | Dose | Route of Administration | % of Dose in Urine | % of Dose in Feces | Time Frame |

| Cow | Not specified | Oral | >80% | Not specified | Not specified |

| Dog (Male) | 12.8 mg/kg (5 consecutive days) | Oral | 5.2% | 6.4% | 10 days |

| Dog (Female) | 12.8 mg/kg (5 consecutive days) | Oral | 3.2% | 16.9% | 10 days |

| Dog (Male) | 64.1 mg/kg (5 consecutive days) | Oral | 33.2% | 3.4% | 10 days |

| Dog (Female) | 64.1 mg/kg (5 consecutive days) | Oral | 33.7% | 7.3% | 10 days |

| Rat (Male) | Not specified | Not specified | 6% | 75% | 48 hours |

| Rat (Female) | Not specified | Not specified | 31% | 49% | 48 hours |

Table 2: Major Metabolites of this compound Identified in Mammals and Insects

| Species | Tissue/Fluid | Major Metabolites Identified |

| Cow | Urine | 4,4'-Dichlorobenzilic acid (28%), Unidentified conjugates (55%) |

| Rat | Liver preparations | 4,4'-Dichlorobenzophenone, p-Chlorobenzoic acid |

| Spider Mites & Houseflies | Not specified | 4,4'-Dichlorobenzilic acid, corresponding benzhydrol, benzophenone, and benzoic acid analogs |

Data sourced from[1]

Metabolic Pathways

The metabolic pathways of this compound in insects and mammals share initial similarities but diverge in subsequent transformations.

Mammalian Metabolic Pathway

In mammals, the primary metabolic route involves the hydrolysis of the isopropyl ester of this compound to yield 4,4'-dichlorobenzilic acid. This can be followed by decarboxylation to form 4,4'-dichlorobenzophenone. Further degradation to p-chlorobenzoic acid can also occur. The resulting acidic metabolites can then be conjugated, for instance with glucuronic acid, to facilitate their excretion in the urine.

Caption: Mammalian metabolic pathway of this compound.

Insect Metabolic Pathway

In insects, the initial hydrolysis to 4,4'-dichlorobenzilic acid also occurs. However, insects appear to utilize a broader range of oxidative pathways, leading to the formation of 4,4'-dichlorobenzhydrol, 4,4'-dichlorobenzophenone, and p-chlorobenzoic acid. These metabolites can also undergo conjugation prior to excretion.

Caption: Insect metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for studying this compound metabolism often involve the use of radiolabeled compounds to trace the parent molecule and its metabolites through biological systems. Key methodologies are outlined below.

In Vivo Metabolism and Excretion Studies in Mammals

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in a mammalian model (e.g., rat).

Methodology:

-

Animal Dosing: Male and female rats are orally administered a single dose of 14C-labeled this compound.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) post-dosing. At the end of the study, tissues such as liver, kidney, fat, and muscle are collected.

-

Radioactivity Measurement: The total radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting (LSC).

-

Metabolite Profiling:

-

Urine and fecal extracts are prepared.

-

Metabolites are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Radioactive spots/peaks are detected using a radiochromatogram scanner.

-

-

Metabolite Identification: The chemical structures of the separated metabolites are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often by comparison with authentic standards.

Caption: Workflow for in vivo mammalian metabolism study.

In Vitro Metabolism Studies with Liver Preparations

Objective: To identify the subcellular fractions responsible for this compound metabolism and to characterize the primary metabolites formed.

Methodology:

-

Preparation of Liver Fractions:

-

Rat livers are homogenized and subjected to differential centrifugation to isolate subcellular fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic fractions).

-

-

Incubation: Each subcellular fraction is incubated with 14C-chloropropylate in a suitable buffer system at 37°C. For microsomal incubations, cofactors such as NADPH are added to support cytochrome P450 activity.

-

Extraction: The incubation is stopped, and the mixture is extracted with an organic solvent (e.g., ethyl acetate) to recover the parent compound and its metabolites.

-

Analysis: The extracts are analyzed by TLC or HPLC with radioactivity detection to separate and quantify the metabolites.

-

Identification: Metabolites are identified by co-chromatography with authentic standards and by mass spectrometry.

Caption: Workflow for in vitro liver metabolism study.

Insect Metabolism Studies

Objective: To identify the metabolites of this compound in a target insect species (e.g., houseflies).

Methodology:

-

Topical Application: A known amount of 14C-chloropropylate is topically applied to the dorsal thorax of adult houseflies.

-

Incubation: The treated insects are held for a specific period (e.g., 24 hours) with access to food and water.

-

Extraction:

-

The external rinse of the insects is collected to determine the amount of unabsorbed parent compound.

-

The insects are then homogenized and extracted to isolate internal metabolites.

-

Excreta can also be collected and extracted.

-

-

Analysis and Identification: The extracts are analyzed using the same techniques as described for mammalian studies (TLC/HPLC for separation and MS for identification).

Conclusion

The metabolism of this compound exhibits key differences between insects and mammals, which likely contributes to its selective acaricidal activity. While both groups hydrolyze the parent ester to 4,4'-dichlorobenzilic acid, the subsequent oxidative and conjugative pathways appear more diverse in insects. The provided quantitative data, metabolic pathways, and experimental workflows offer a foundational understanding for researchers in the fields of toxicology, environmental science, and drug development. Further research is warranted to fully elucidate the specific enzymes involved, particularly in insects, and to obtain more comprehensive quantitative metabolic profiles across a wider range of species.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Chloropropylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropropylate, an organochlorine acaricide, was formerly used to control mites on various crops. Although now considered obsolete in many countries, including the United States, its environmental persistence and potential for long-range transport remain subjects of interest for environmental scientists and researchers. Understanding the environmental fate and degradation of such compounds is crucial for assessing the risks associated with legacy pesticides and for the development of new, more environmentally benign alternatives. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of this compound, with a focus on its breakdown in soil and water through biotic and abiotic processes.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental behavior. The following table summarizes key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₆Cl₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 339.21 g/mol | --INVALID-LINK-- |

| Water Solubility | 10 mg/L at 20 °C | --INVALID-LINK-- |

| Vapor Pressure | 1.8 x 10⁻⁷ mm Hg at 20 °C | --INVALID-LINK-- |

| Log Kₒₗ (Octanol-Water Partition Coefficient) | 4.3 | --INVALID-LINK-- |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of pesticides in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. This compound is known to be stable at a neutral pH but is less stable under acidic and alkaline conditions[1].

Quantitative Data on Hydrolysis

| pH | Temperature (°C) | Half-life (DT₅₀) of Chlorobenzilate |

| 5 | 25 | Data not available |

| 7 | 25 | Stable |

| 9 | 25 | Data not available |

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

The internationally recognized guideline for testing the hydrolysis of chemicals is the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

Experimental workflow for a typical hydrolysis study based on OECD Guideline 111.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway. This is because the molecule does not absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the UV spectrum that reaches the Earth's surface[1].

Quantitative Data on Photolysis

Due to the low potential for direct photolysis, specific quantitative data such as the quantum yield for this compound is not available.

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

For compounds that are expected to undergo photolysis, the OECD Guideline 316 provides a framework for evaluating their direct phototransformation in water.

Generalized workflow for a direct photolysis study following OECD Guideline 316.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is considered a significant pathway for the dissipation of this compound in the environment.

Biodegradation in Soil

This compound is expected to have low mobility in soil due to its high affinity for soil organic matter. Biodegradation is anticipated to be a key process for its removal from the terrestrial environment.

Quantitative Data on Soil Biodegradation

Specific DT₅₀ values for this compound in soil are not well-documented. However, studies on its structural analog, chlorobenzilate, provide insights into its likely persistence. The degradation rate of pesticides in soil can be influenced by factors such as soil type, organic matter content, temperature, and moisture.

| Soil Type | Half-life (DT₅₀) of Chlorobenzilate |

| Sandy Loam | Data not available |

| Clay Loam | Data not available |

| Silt Loam | Data not available |

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

The OECD Guideline 307 outlines the methodology for assessing the aerobic and anaerobic transformation of chemicals in soil.

Workflow for soil biodegradation studies as per OECD Guideline 307.

Biodegradation in Aquatic Systems

In aquatic environments, this compound is expected to partition to sediment due to its low water solubility and high octanol-water partition coefficient. Biodegradation in both the water column and sediment is a likely fate process.

Quantitative Data on Aquatic Biodegradation

As with other environmental compartments, specific DT₅₀ values for this compound in aquatic systems are scarce. Data from studies on chlorobenzilate suggest that it undergoes degradation in water and sediment.

| System | Half-life (DT₅₀) of Chlorobenzilate |

| Water Phase | Data not available |

| Sediment | Data not available |

| Total System | Data not available |

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

The OECD Guideline 308 provides a standardized method for assessing the transformation of chemicals in aquatic sediment systems.

Workflow for aquatic biodegradation studies based on OECD Guideline 308.

Degradation Pathway

The degradation of this compound in the environment is expected to proceed through the cleavage of the ester linkage, leading to the formation of 4,4'-dichlorobenzilic acid and isopropanol. Further degradation of 4,4'-dichlorobenzilic acid can lead to the formation of 4,4'-dichlorobenzophenone.[1]

Proposed degradation pathway of this compound in the environment.

Analytical Methodologies

The analysis of this compound and its degradation products in environmental matrices typically involves extraction followed by chromatographic separation and detection.

-

Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analytes from water samples. For soil and sediment, solvent extraction techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction are commonly employed.

-

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the primary techniques for separating this compound and its metabolites from co-extracted matrix components.

-

Detection: Mass spectrometry (MS) coupled with GC (GC-MS) or LC (LC-MS) is the preferred method for confirmation and quantification due to its high selectivity and sensitivity. Electron capture detection (ECD) is also a sensitive option for chlorinated compounds like this compound.

Conclusion and Research Gaps

This compound is an obsolete organochlorine acaricide with a propensity for persistence in the environment, particularly in soil and sediment. While abiotic degradation through hydrolysis can occur under acidic and alkaline conditions, direct photolysis is not considered a significant degradation pathway. Biodegradation is expected to be the primary mechanism for its dissipation in both terrestrial and aquatic ecosystems. The main degradation products are 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone.

A significant research gap exists regarding the availability of specific quantitative data on the environmental fate of this compound. Much of the current understanding is inferred from its structurally similar analog, chlorobenzilate. To refine the environmental risk assessment for this compound and similar legacy pesticides, further research is needed to determine its precise degradation kinetics (DT₅₀ values) under various environmental conditions through studies adhering to standardized international guidelines.

References

Toxicological Profile of Chloropropylate in Non-Target Organisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of Chloropropylate, an organochlorine acaricide, with a specific focus on its effects on non-target organisms. Although its use is now largely obsolete, understanding its ecotoxicological footprint remains relevant for environmental risk assessment and the study of persistent organic pollutants. This document summarizes available quantitative toxicity data, details standard experimental protocols for ecotoxicological testing, and illustrates key environmental processes. Due to the compound's age and discontinued use, significant data gaps exist for certain organism groups, which are explicitly noted.

Introduction to this compound

This compound (Isopropyl 4,4′-dichlorobenzilate) is a non-systemic acaricide belonging to the organochlorine class of pesticides.[1] It was historically used to control mites on a variety of agricultural crops. As an organochlorine, it shares properties with other compounds in this class, including environmental persistence and a tendency to bioaccumulate. Its mechanism of action is believed to involve the inhibition of oxidative phosphorylation by acting as an inhibitor of mitochondrial ATP synthase. While effective as a miticide, concerns over its environmental fate and effects on non-target species have led to its discontinuation in many parts of the world.

Toxicity to Aquatic Organisms

This compound demonstrates significant toxicity to aquatic life, a common characteristic of organochlorine pesticides. Its low water solubility and high octanol-water partition coefficient suggest that in aquatic environments, it will predominantly adsorb to sediment and suspended organic matter.

Quantitative Aquatic Toxicity Data

The following table summarizes the available acute toxicity data for representative aquatic species. Data for invertebrates and algae are notably scarce in publicly available literature, representing a significant data gap.

| Species | Trophic Level | Endpoint (Concentration) | Value (mg/L) | Exposure Duration |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | LC50 | 0.45 | 96 hours |

| Water Flea (Daphnia magna) | Invertebrate | EC50 | Data Not Available | - |

| Green Algae (e.g., Pseudokirchneriella subcapitata) | Algae | EC50 | Data Not Available | - |

Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

The acute toxicity of a chemical to fish is typically determined using the methodology outlined in the OECD Test Guideline 203.[2][3][4][5][6]

-

Test Organism: A standard species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used. Fish are acclimated to laboratory conditions before the test.

-

Test Design: The test is a 96-hour exposure study. It can be conducted under static (no renewal of test solution), semi-static (renewal at 24-hour intervals), or flow-through conditions.[4]

-

Concentrations: At least five test concentrations of the substance, arranged in a geometric series, are used along with a negative control (no test substance).[2] A limit test at 100 mg/L may be performed if low toxicity is expected.

-

Exposure: A minimum of seven fish are used for each test concentration and the control.[2] They are exposed to the chemical in water under controlled conditions of temperature, light (12-16 hour photoperiod), and dissolved oxygen.[3]

-

Observations: Mortalities and any sublethal or behavioral effects (e.g., loss of equilibrium, respiratory changes) are recorded at 24, 48, 72, and 96 hours.[3]

-

Data Analysis: The primary endpoint is the Median Lethal Concentration (LC50), which is the statistically estimated concentration of the substance that is lethal to 50% of the test fish over the 96-hour period. This is calculated using methods like probit analysis.[6]

Toxicity to Avian Species

The risk to birds from pesticides can occur through direct ingestion of the substance (e.g., contaminated granules or seeds) or through consumption of contaminated food sources.

Quantitative Avian Toxicity Data

Acute oral toxicity data for this compound in birds is limited. The available information suggests a relatively low acute oral toxicity.

| Species | Endpoint (Dose) | Value (mg/kg bw) | Exposure Details |

| Red-winged Blackbird (Agelaius phoeniceus) | LD50 | > 100 | Acute Oral Gavage |

| Mallard Duck (Anas platyrhynchos) | No Mortality | 0.8% in diet | 7-day dietary exposure |

Note: The Mallard Duck study indicates low toxicity from repeated dietary exposure but is not a standard acute oral LD50 test. Reduced food consumption was noted at this dose.

Experimental Protocol: Avian Acute Oral Toxicity Test (OECD 223)

This guideline provides a method to assess the acute oral toxicity of a substance to birds after a single dose.[7][8][9][10]

-

Test Organism: Commonly used species include the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos). Birds are acclimated and observed for health prior to dosing.

-

Test Design: The guideline offers three procedures: a limit test, an LD50-only test, and an LD50-slope test.[10] The choice depends on the expected toxicity and the data requirements.

-

Dosing: The test substance is administered as a single oral dose, typically via gavage, after a period of fasting to ensure the gizzard is empty. A vehicle (e.g., corn oil) may be used to aid administration.

-

Concentrations: For an LD50 test, a series of dose levels are used. The limit test uses a single high dose, typically 2000 mg/kg body weight, to classify substances of low toxicity.[10]

-

Observation Period: Birds are observed for at least 14 days post-dosing. Observations focus on mortality, signs of toxicity (e.g., lethargy, convulsions, wing droop), body weight changes, and food consumption.

-

Data Analysis: The Median Lethal Dose (LD50), the statistically estimated dose causing 50% mortality, is calculated. The slope of the dose-response curve and a No-Observed-Adverse-Effect Level (NOAEL) may also be determined.

Toxicity to Terrestrial Invertebrates

Soil-dwelling organisms and beneficial insects like pollinators are crucial for ecosystem health and can be exposed to pesticides that reach soil and plants.

Quantitative Terrestrial Invertebrate Toxicity Data

Comprehensive literature searches did not yield reliable, quantitative acute toxicity values (LD50 or LC50) for this compound in key non-target terrestrial invertebrates such as honeybees or earthworms. This represents a critical data gap in the environmental risk profile of this compound.

Experimental Protocol: Honeybee Acute Toxicity (OECD 213 & 214)

Standard tests are used to determine the acute oral (OECD 213) and contact (OECD 214) toxicity to the adult honeybee, Apis mellifera.[11][12][13][14][15]

-

Test Organism: Young, healthy adult worker honeybees from a disease-free colony are used.

-

Test Design: Groups of bees (typically 10 bees per replicate, with at least 3 replicates per dose) are exposed to at least five concentrations of the test substance arranged in a geometric series, plus a control and a toxic standard.[14]

-

Exposure:

-

Oral (OECD 213): Bees are starved for a few hours and then provided with a sucrose solution containing the test substance for a set period.[15]

-

Contact (OECD 214): A small, precise droplet of the test substance (dissolved in a solvent like acetone) is applied directly to the dorsal thorax of each bee.[15]

-

-

Observation Period: Bees are kept in test cages at a controlled temperature and humidity and observed for mortality and sublethal effects (e.g., behavioral changes) for at least 48 hours, with extensions up to 96 hours if mortality increases between the 24 and 48-hour marks.[12]

-

Data Analysis: The LD50 is calculated for each time point, expressed as micrograms (µg) of the test substance per bee.

Experimental Protocol: Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms, with Eisenia fetida being the recommended species.[16][17][18][19][20]

-

Test Medium: The test is conducted in a standardized artificial soil medium composed of sand, sphagnum peat, kaolin clay, and calcium carbonate to regulate pH.[18]

-

Test Design: The test substance is thoroughly mixed into the artificial soil at a minimum of five different concentrations. Four replicates are typically used for each concentration and the control.

-

Exposure: Ten adult earthworms (with a visible clitellum) are introduced into each test vessel containing the treated soil. The vessels are kept in the dark under controlled temperature for 14 days.[16]

-

Observations: Mortality is assessed after 7 and 14 days. Sublethal effects, such as changes in body weight and behavioral abnormalities (e.g., coiling, burrowing avoidance), are also recorded at the end of the test.[20]

-

Data Analysis: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is calculated for the 7- and 14-day endpoints. An EC50 for sublethal effects like weight loss may also be determined.

Environmental Fate and Bioaccumulation

The environmental behavior of this compound is dictated by its physicochemical properties. As a persistent organochlorine, its potential to bioaccumulate is a primary environmental concern.

-

Soil Mobility: With an estimated soil organic carbon-water partitioning coefficient (Koc) of 1,200, this compound is expected to have low mobility in soil. This indicates a strong tendency to bind to soil particles, reducing the likelihood of leaching into groundwater.

-

Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than the surrounding medium.[21] For persistent and lipophilic (fat-soluble) compounds like this compound, this can lead to biomagnification , where the concentration increases at successively higher levels in the food chain.

-

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to accumulate in aquatic organisms from water. The estimated BCF for this compound ranges from 170 to 4240, indicating a high to very high potential for bioconcentration in aquatic organisms.

Conclusion

The toxicological profile of this compound indicates that it is moderately to highly toxic to aquatic organisms, particularly fish. While definitive acute oral toxicity data for birds suggests low toxicity, its potential for bioaccumulation and biomagnification, evidenced by a high Bioconcentration Factor, poses a long-term risk to organisms at higher trophic levels.

A significant finding of this review is the lack of publicly available, quantitative toxicity data for key non-target terrestrial invertebrates, including honeybees and earthworms. This represents a major gap in a complete environmental risk assessment. The experimental protocols detailed herein provide the standardized framework through which such data would be generated. For researchers and environmental scientists, the profile of this compound serves as a case study for older, persistent organochlorine pesticides, highlighting the importance of assessing bioaccumulation potential in addition to acute toxicity.

References

- 1. This compound | C17H16Cl2O3 | CID 22094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. fera.co.uk [fera.co.uk]

- 5. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. content.fera.co.uk [content.fera.co.uk]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. Test No. 213: Honeybees, Acute Oral Toxicity Test - Overton [app.overton.io]

- 15. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

An In-depth Technical Guide to the Historical Use of Chloropropylate in Agriculture

This technical guide provides a comprehensive overview of the historical use of Chloropropylate, an organochlorine acaricide, in agriculture. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mode of action, metabolism, toxicology, and historical application. The guide also includes representative experimental protocols and visual diagrams to elucidate key processes.

Introduction

This compound, also known by trade names such as Acaralate and Rospin, is a non-systemic contact acaricide. It was first synthesized in the research laboratories of J. R. Geigy S. A. in 1951-52.[1] Although developed alongside the chemically related Chlorobenzilate, this compound was not commercialized until about a decade later, when it showed promise in controlling mite species that had developed resistance to organophosphate acaricides.[1] It was used on a variety of agricultural crops to control mites but is now considered an obsolete pesticide and is no longer registered for use in the United States.[1][2]

Chemical and Physical Properties

This compound is an organochlorine compound with the chemical name propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₆Cl₂O₃ | [2] |

| Molecular Weight | 339.2 g/mol | [2] |

| Appearance | White powder or colorless crystals | [2] |

| Boiling Point | 148-150 °C @ 0.5 mm Hg | [2] |

| Density | 1.36 g/cm³ @ 20 °C | [2] |

| Aqueous Solubility | Low | [1] |

| Volatility | Not highly volatile | [1] |

| Stability | Unstable in alkaline and strongly acidic media | [2] |

Mode of Action

This compound functions as a non-systemic, contact acaricide. Its primary mode of action is the inhibition of oxidative phosphorylation in the mitochondria of target pests.[1] Specifically, it acts as an inhibitor of mitochondrial ATP synthase and also inhibits the NADH-oxidase and succinoxidase enzyme systems.[1] This disruption of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, leading to the death of the organism. The Insecticide Resistance Action Committee (IRAC) classifies this compound in Mode of Action Group 12C.[1]

Metabolism

The metabolism of this compound has been studied in various organisms, including rats, cows, and microorganisms. The primary metabolic pathway involves the hydrolysis of the ester linkage to form 4,4'-dichlorobenzilic acid (DBA).[2][3] DBA can be further metabolized to 4,4'-dichlorobenzophenone (DBP).[2][3] In rats, the excretion of radiolabeled this compound was primarily through the feces in males and a more even split between urine and feces in females.[2] In cows, the major route of elimination was via urine, with a significant portion identified as 4,4'-dichlorobenzilic acid and its conjugates.[2]

Toxicology

This compound exhibits low acute mammalian and fish toxicity.[1] However, it is classified as a skin and eye irritant.[1] The available toxicological data is summarized in the table below.

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | >5000 mg/kg | Rat | |

| Dermal Irritation | Irritant | Not specified | [1] |

| Eye Irritation | Irritant | Not specified | [1] |

| Fish Acute Toxicity | Moderate | Not specified | [1] |

Agricultural Use

Historical Applications and Target Pests

This compound was historically used to control a range of mite species on various agricultural crops. Its re-evaluation was spurred by the need to control mite populations that had developed resistance to organophosphate insecticides.[1]

-

Target Pests: Citrus mites, Spidermites, Rust mites, and Houseflies.[1]

-

Crops: Fruits (including grapes, olives, and citrus), vegetables, tea, cotton, sugar beet, and nuts.[1]

Application and Efficacy

| Parameter | Information |

| Application Formulation | Typically an emulsifiable concentrate.[1] |

| Application Rates | Specific historical data not available in the reviewed literature. |

| Efficacy Data (e.g., LC₅₀) | Specific historical data not available in the reviewed literature. |

| Recorded Resistance | Aculus pelekassi, Tetranychus urticae.[1] |

Experimental Protocols

Detailed experimental protocols from the time of this compound's active use are not widely available. However, based on standard practices for organochlorine pesticides, representative protocols can be outlined.

Synthesis

The commercial production of this compound involved the esterification of 4-chlorobenzyl alcohol with propionic acid or its derivatives.[1] This reaction was typically catalyzed by an acid or base and carried out in a solvent medium to ensure high yield and purity.[1]

Residue Analysis in Crops

The analysis of this compound residues in agricultural commodities would have typically been performed using gas chromatography with an electron capture detector (GC-ECD), a common method for organochlorine pesticides. A general workflow for this process is outlined below.

References

Chloropropylate as a bridged diphenyl acaricide

An In-depth Technical Guide to Chloropropylate: A Bridged Diphenyl Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an organochlorine pesticide belonging to the bridged diphenyl acaricide family, was historically utilized for the control of mite populations in various agricultural settings. Its efficacy, particularly against strains resistant to organophosphates, made it a notable tool in pest management. This technical guide provides a comprehensive overview of this compound, focusing on its core scientific principles. It details its mechanism of action, metabolic pathways, and toxicological profile. Furthermore, this document outlines key experimental protocols for the analysis of its biochemical effects and residues, and presents available quantitative data in a structured format to facilitate scientific assessment and comparison.

Introduction

This compound, chemically known as isopropyl 4,4'-dichlorobenzilate, is a non-systemic contact acaricide.[1] It was first reported in 1956 and saw development in the 1960s as an effective agent against organophosphorus-resistant mites.[2] As a member of the bridged diphenyl acaricides, it shares structural similarities with compounds like chlorobenzilate and DDT.[2][3] Although now considered obsolete in many regions, its study provides valuable insights into the mechanisms of acaricidal action and the evolution of resistance.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆Cl₂O₃ | [2] |

| Molecular Weight | 339.21 g/mol | [2] |

| CAS Number | 5836-10-2 | [2] |

| Appearance | White solid | [1] |

| Melting Point | 72.4 °C | [2] |

| Boiling Point | 148-150 °C at 0.5 mmHg | [2] |

| Water Solubility | 10 mg/L at 20 °C | [2] |

Mechanism of Action

The primary mode of action for this compound is the disruption of cellular respiration through the inhibition of oxidative phosphorylation.[1] It specifically targets the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.

Inhibition of Mitochondrial Electron Transport Chain

This compound has been shown to inhibit two key enzyme complexes within the mitochondrial ETC:

-

NADH-oxidase (Complex I): This complex is the primary entry point for electrons from NADH into the ETC.

-

Succinoxidase (Complex II): This complex facilitates the entry of electrons from succinate.

By inhibiting these complexes, this compound disrupts the flow of electrons, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipates the proton motive force necessary for ATP synthase to produce ATP, leading to cellular energy depletion and eventual death of the mite.[2]

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition by this compound within the mitochondrial electron transport chain.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Metabolism

This compound is metabolized in various organisms, including mammals and arthropods. The primary metabolic transformations involve hydrolysis of the ester linkage and subsequent oxidation.

Metabolic Pathways

In rats and cows, this compound is metabolized to 4,4'-dichlorobenzilic acid and its conjugates, which are then excreted primarily in the urine and feces.[2] In spider mites and houseflies, metabolism also leads to the formation of 4,4'-dichlorobenzophenone.[2]

Metabolic Pathway Diagram

The following diagram illustrates the metabolic degradation of this compound.

References

Technical Grade Chloropropylate: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of technical grade Chloropropylate. The information is curated to support research, development, and quality control activities involving this organochlorine acaricide.

Chemical Identity

| Identifier | Value |

| Chemical Name | Isopropyl 4,4'-dichlorobenzilate |

| IUPAC Name | propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |

| CAS Number | 5836-10-2[1][2] |

| Molecular Formula | C₁₇H₁₆Cl₂O₃[1] |

| Molecular Weight | 339.21 g/mol [1] |

| Synonyms | Acaralate, Chlormite, Rospan, ENT 26,999, G 24163[1][2][3] |

Physical Properties

Technical grade this compound is a colorless or white solid at room temperature.[3] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Melting Point | 72.4 - 73 °C[4][5] |

| Boiling Point | 148 - 150 °C at 0.5 mmHg[2][5] |

| Density | 1.36 g/cm³ at 20 °C[2][5] |

| Water Solubility | 10 mg/L at room temperature[6] |

| Appearance | Colorless or white solid[3] |

Chemical Properties

| Property | Description |

| Stability | Unstable in alkaline and strongly acidic media.[2] |

| Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride.[2] |

Experimental Protocols